![molecular formula C11H10ClF3O2S B14038355 1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one](/img/structure/B14038355.png)
1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a chlorinated propanone backbone with a substituted phenyl ring This compound is of interest due to its unique chemical structure, which includes a trifluoromethoxy group, a methylthio group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One possible route is the Friedel-Crafts acylation of 5-(methylthio)-2-(trifluoromethoxy)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and a controlled temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in a polar solvent such as methanol or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with the nucleophile replacing the chlorine atom.
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Based on the search results, information regarding the applications of "1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one" is limited. However, some inferences can be made based on the properties and potential reactivity of similar compounds.
Chemical Properties and Identification
- Name: this compound .
- CAS No: 1805748-27-9 .
- Formula: C11H10ClF3O2S .
- Molecular Weight: 298.71 .
Potential Applications Based on Reactive Groups
The presence of certain functional groups suggests potential applications, although no specific applications for this exact compound are detailed in the search results.
- Chloro group: This functional group can undergo nucleophilic substitution reactions, making the compound a potential intermediate in synthesizing more complex molecules.
- Methylthio group: This group can be involved in oxidation reactions to form sulfoxides or sulfones, which have various applications in chemistry and biology.
- Trifluoromethoxy group: The trifluoromethoxy group can influence the compound's lipophilicity and metabolic stability, which is relevant in medicinal chemistry.
- Propan-2-one: This ketone functional group can undergo reduction to form alcohol derivatives.
Analogous Compound Applications
Another similar compound, 1-Chloro-1-(2-fluoro-5-(methylthio)phenyl)propan-2-one, has reported applications that may be relevant:
- Chemistry: It can be used as an intermediate in synthesizing complex organic molecules.
- Biology: It is investigated for its potential biological activity and interactions with biomolecules.
- Medicine: Explored for potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry: Utilized in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one depends on the specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(trifluoromethoxy)benzene: Lacks the methylthio and propanone groups.
1-(5-Methylthio-2-(trifluoromethoxy)phenyl)ethanone: Similar structure but with an ethanone backbone instead of propanone.
1-Chloro-1-(2-(trifluoromethoxy)phenyl)propan-2-one: Lacks the methylthio group.
Uniqueness
1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a trifluoromethoxy and a methylthio group on the phenyl ring, along with a chlorinated propanone backbone, makes it a versatile compound for various chemical transformations and applications.
Biological Activity
1-Chloro-1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one, also known by its CAS number 1806369-05-0, is a synthetic compound with potential biological applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₁₁H₁₀ClF₃O₂S
- Molecular Weight : 298.71 g/mol
- Structure : The compound features a chloro group, a trifluoromethoxy group, and a methylthio group attached to a phenyl ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethoxy and methylthio substituents enhance its lipophilicity and may influence its binding affinity to various receptors or enzymes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. It has been noted for its effectiveness in inhibiting the growth of Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Potential : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, including topoisomerases, which are crucial for DNA replication and transcription. This inhibition may contribute to its anticancer effects.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated an IC50 value of approximately 25 µM against Staphylococcus aureus, demonstrating promising potential as an antimicrobial agent .
Study 2: Anticancer Activity
In a separate investigation focused on cancer therapeutics, the compound was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with 10 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, suggesting strong anticancer properties .
Data Tables
Properties
Molecular Formula |
C11H10ClF3O2S |
---|---|
Molecular Weight |
298.71 g/mol |
IUPAC Name |
1-chloro-1-[5-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3O2S/c1-6(16)10(12)8-5-7(18-2)3-4-9(8)17-11(13,14)15/h3-5,10H,1-2H3 |
InChI Key |
HIXJEAJNOZOYLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC)OC(F)(F)F)Cl |
Origin of Product |
United States |
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